molecular formula C4H4N2O3 B582008 2-Aminooxazole-5-carboxylic acid CAS No. 881637-11-2

2-Aminooxazole-5-carboxylic acid

Cat. No.: B582008
CAS No.: 881637-11-2
M. Wt: 128.087
InChI Key: VHGLIMPSBPUNSX-UHFFFAOYSA-N
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Description

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of cyanogen halides, cyanamides, or cyanoguanidines . For example, the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid can yield substituted oxazoles . Another method involves the cyclization of 2-amino-3-hydroxypyridine with cyanogen bromide in water at 50-60°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Aminooxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amino-substituted oxazoles.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino-substituted oxazoles.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLIMPSBPUNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674707
Record name 2-Amino-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881637-11-2
Record name 2-Amino-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminooxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl2-aminooxazole-4-carboxylate (Apollo Scientific; 1.175 g, 7.50 mmol) was dissolved in THF (15 mL) and water (8 mL). Lithium hydroxide monohydrate (1.58 g, 37.52 mmol) was added and the mixture stirred overnight at room temperature. The mixture was neutralised with 2N HCl(aqu) and concentrated. The residue was suspended in water and filtered and the solid collected dissolved in 2N NaOH(aqu), filtered and then acidified with acetic acid to approximately pH4. The mixture was allowed to stand in an ice bath for 10 minutes and then filtered. The solid was dried on the filter and then in a dessicator overnight to give the title compound a s a yellow solid (194 mg, 20%)
Quantity
1.175 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
1.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
HCl(aqu)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

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